4,5-Diethylfuran-2-carboxylic acid
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Overview
Description
4,5-Diethylfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with two ethyl groups at positions 4 and 5, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a furan derivative. For instance, starting with 4,5-diethylfuran, the compound can be subjected to a Grignard reaction with carbon dioxide to introduce the carboxylic acid group . Another method involves the oxidation of a precursor compound, such as 4,5-diethylfuran-2-aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts like palladium or platinum may be employed to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation: Diacids, oxidized furan derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4,5-Diethylfuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diethylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used in polymer production.
4,5-Dimethylfuran-2-carboxylic acid: Similar structure with methyl groups instead of ethyl groups, exhibiting different reactivity and properties.
Uniqueness
4,5-Diethylfuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at positions 4 and 5 enhances its hydrophobicity and influences its reactivity compared to other furan derivatives .
Properties
IUPAC Name |
4,5-diethylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHQQEXRAJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=C1)C(=O)O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84521-65-3 |
Source
|
Record name | 4,5-diethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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